(S)-(+)-4-(2,3-Epoxypropoxy)carbazole
CAS No.: 95093-95-1
Cat. No.: VC20753947
Molecular Formula: C15H13NO2
Molecular Weight: 239.27 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 95093-95-1 |
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Molecular Formula | C15H13NO2 |
Molecular Weight | 239.27 g/mol |
IUPAC Name | 4-[[(2S)-oxiran-2-yl]methoxy]-9H-carbazole |
Standard InChI | InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1 |
Standard InChI Key | SVWKIGRDISDRLO-JTQLQIEISA-N |
Isomeric SMILES | C1[C@H](O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 |
SMILES | C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 |
Canonical SMILES | C1C(O1)COC2=CC=CC3=C2C4=CC=CC=C4N3 |
Chemical Identity and Nomenclature
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole is a chemical compound with the molecular formula C15H13NO2 . The IUPAC name for this compound is 4-[(2S)-oxiran-2-ylmethoxy]-9H-carbazole . This compound has several synonyms that are used in different contexts:
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4-{[(2S)-OXIRAN-2-YL]METHOXY}-9H-CARBAZOLE
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4-[[(2S)-Oxirane-2alpha-yl]methoxy]-9H-carbazole
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C-14293
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9H-Carbazole,4-[(2S)-2-oxiranylmethoxy]-
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(S)-4-(Oxiran-2-ylmethoxy)-9H-carbazole
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(S)-(-)-4-(2,3-epoxypropoxy)carbazole
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4-((S)-1-oxiranylmethoxy)-9h-carbazole
The compound is registered with the CAS number 95093-95-1 . Its structure can be represented using the SMILES notation: C1OC1COc3cccc4[nH]c2ccccc2c34 .
Structural Features and Molecular Properties
Molecular Structure
(S)-(+)-4-(2,3-Epoxypropoxy)carbazole consists of a carbazole core structure with an epoxypropoxy group attached at the 4-position. The molecule contains a total of 31 atoms, including 13 hydrogen atoms, 15 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . The compound features several key structural elements:
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A carbazole core (tricyclic structure containing two benzene rings fused to a pyrrole ring)
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An epoxypropoxy group with an S-configuration at the 2-position
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The oxygen linkage connecting the epoxypropoxy group to the carbazole core
Molecular Weight and Physical Properties
Property | Value |
---|---|
Chemical Formula | C15H13NO2 |
Molecular Weight | 239.26922 g/mol |
Flash Point | 166.4°C |
Boiling Point | 464.9°C at 760 mmHg |
CAS Number | 95093-95-1 |
Table 1: Physical and chemical properties of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
Structural Identifiers
The compound can be uniquely identified using several chemical identifiers:
Identifier | Value |
---|---|
SMILES String | C1OC1COc3cccc4[nH]c2ccccc2c34 |
InChI | InChI=1S/C15H13NO2/c1-2-5-12-11(4-1)15-13(16-12)6-3-7-14(15)18-9-10-8-17-10/h1-7,10,16H,8-9H2/t10-/m0/s1 |
InChIKey | SVWKIGRDISDRLO-JTQLQIEISA-N |
Table 2: Chemical identifiers for (S)-(+)-4-(2,3-Epoxypropoxy)carbazole
Structural Chemistry
Bond Characteristics
The (S)-(+)-4-(2,3-Epoxypropoxy)carbazole molecule contains 34 bonds with various characteristics:
Ring Systems
The compound features a complex ring system that includes:
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1 three-membered ring (epoxide)
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1 five-membered ring (pyrrole)
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2 six-membered rings (benzene)
Functional Groups
The molecule contains several important functional groups:
Synthesis Methods
General Synthesis Approach
The preparation of (S)-(+)-4-(2,3-Epoxypropoxy)carbazole typically involves a reaction between 4-hydroxycarbazole and (S)-epichlorohydrin under specific conditions . This process is part of a broader methodology for preparing optically active carbazole derivatives with the general formula described in patent EP0127099A1 .
Synthesis Pathway
The synthesis follows a stereochemical pathway that preserves the S-configuration of the starting material. The reaction typically proceeds through:
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Reaction of 4-hydroxycarbazole with (S)-epichlorohydrin
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Formation of an intermediate product
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Intramolecular cyclization to form the final epoxypropoxy structure
Chemical Reactivity
Epoxide Reactivity
The epoxide (oxirane) group in (S)-(+)-4-(2,3-Epoxypropoxy)carbazole is particularly reactive due to the ring strain in the three-membered ring. This reactivity enables various transformations:
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Ring-opening reactions with nucleophiles
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Reactions with amines to form amino alcohols
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Hydrolysis to form diols
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Various transformations that can lead to pharmaceutical intermediates
Stereochemical Considerations
The S-configuration at the epoxide carbon is a crucial feature of this compound, as it determines the three-dimensional arrangement of the molecule and its interactions with biological systems. This stereochemistry is maintained throughout properly controlled synthetic processes .
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